Rebamipide mofetil
Overview
Description
Rebamipide mofetil is a derivative of rebamipide, a gastroprotective agent primarily used for the treatment of peptic ulcers and gastritis. Rebamipide enhances mucosal defense, scavenges free radicals, and temporarily activates genes encoding cyclooxygenase-2 . It is known for its ability to stimulate prostaglandin and mucus glycoprotein synthesis, inhibit reactive oxygen species, inflammatory cytokines, and chemokines, and reduce neutrophil activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rebamipide mofetil can be synthesized through various routes, including solvent crystallization and recrystallization. For instance, rebamipide solvates such as dimethyl sulfoxide solvate, dichloromethane solvate, hydrate, and hemiethanol hemihydrate can be prepared via solvent crystallization . Single crystals of these solvates can be obtained at low temperatures (e.g., 4°C) and characterized by differential thermal analysis, thermogravimetric analysis, powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance .
Industrial Production Methods: Industrial production of rebamipide involves the use of basic compounds such as sodium hydroxide, potassium hydroxide, lithium hydroxide, sodium carbonate, potassium carbonate, and lithium carbonate to basify the aqueous solution . The process ensures the stability and solubility of the compound in both water and phosphate buffer solution.
Chemical Reactions Analysis
Types of Reactions: Rebamipide mofetil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as a gastroprotective agent.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyl sulfoxide, dichloromethane, and ethanol. The reactions are typically carried out under controlled temperatures and humidity to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include different polymorphs and solvates, which exhibit varying degrees of solubility and stability. These products are crucial for the compound’s therapeutic efficacy .
Scientific Research Applications
Rebamipide mofetil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat peptic ulcers and gastritis by enhancing mucosal defense and scavenging free radicals . Additionally, this compound is being explored for its inhibitory action on gastric cancer growth and its ability to protect against nonsteroidal anti-inflammatory drug-induced gastroenteropathy .
Mechanism of Action
Rebamipide mofetil exerts its effects by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It stimulates the generation of endogenous prostaglandins in the gastric mucosa, elevates gastric mucous, increases gastric mucosal blood flow, and promotes the secretion of gastric alkaline . These actions contribute to its ability to accelerate ulcer healing and reduce ulcer recurrence rates .
Comparison with Similar Compounds
Rebamipide mofetil is unique compared to other gastroprotective agents due to its multifaceted mechanism of action. Similar compounds include cetraxate, which was proven inferior to rebamipide in clinical studies . Other comparable compounds are proton pump inhibitors and antacids, which primarily focus on reducing gastric acid secretion rather than enhancing mucosal defense . Rebamipide’s ability to stimulate prostaglandin synthesis and inhibit reactive oxygen species sets it apart from these other agents.
Properties
IUPAC Name |
2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZOVIJSRAGQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527495-76-6 | |
Record name | Rebamipide mofetil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REBAMIPIDE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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